Fmoc-Tyr(All)-OH
Overview
Description
Fmoc-Tyr(All)-OH, also known as 9-fluorenylmethoxycarbonyl-tyrosine(allyl)-OH, is a derivative of the amino acid tyrosine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during the synthesis process. The Fmoc group is a popular choice for protecting the amino group because it can be easily removed under mild conditions, making it ideal for synthesizing peptides.
Mechanism of Action
Target of Action
Fmoc-Tyr(All)-OH is primarily used in the field of peptide synthesis . Its main target is the formation of peptide chains, where it serves as a building block for the synthesis of peptides .
Mode of Action
This compound operates through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the compound is attached to a solid support, typically a resin, via its carboxyl group . The Fmoc group serves as a temporary protecting group for the amino group during the initial resin loading and is removed prior to the coupling of the next amino acid .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is peptide synthesis . The compound contributes to the formation of peptide bonds, which are crucial for the creation of peptide chains .
Pharmacokinetics
The efficiency of its use in peptide synthesis can be influenced by factors such as the choice of resin, the efficiency of the coupling reagents, and the conditions under which the synthesis is performed .
Result of Action
The result of this compound’s action is the successful synthesis of peptide chains . These peptide chains can then be used in various research and industrial applications, including the development of new drugs and the study of biological processes .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. These include the pH of the solution, the temperature at which the synthesis is carried out, and the presence of other reagents or contaminants . Careful control of these environmental factors is crucial for the successful use of this compound in peptide synthesis .
Biochemical Analysis
Biochemical Properties
Fmoc-Tyr(All)-OH plays a crucial role in solid-phase peptide synthesis (SPPS), a method used to create peptides in both research and industrial settings . The Fmoc group in this compound serves as a temporary protecting group for the amino group during peptide chain assembly . This compound interacts with various enzymes and proteins during the synthesis process .
Cellular Effects
The cellular effects of this compound are primarily observed in the context of its role in peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role in peptide bond formation during SPPS . The Fmoc group is removed, allowing the amino group of the tyrosine residue to form a peptide bond with the carboxyl group of the next amino acid in the sequence . This process can influence gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known for its stability, making it a reliable component in peptide synthesis . Over time, it maintains its structure and function, contributing to the consistent results in peptide synthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes responsible for peptide bond formation and the removal of protecting groups .
Transport and Distribution
In the context of SPPS, this compound is distributed along the growing peptide chain as it is assembled on a solid support
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(All)-OH typically involves the protection of the tyrosine amino group with the Fmoc group and the hydroxyl group with the allyl group. The process begins with the reaction of tyrosine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction forms Fmoc-Tyr-OH. The hydroxyl group of the tyrosine is then protected by reacting it with allyl bromide in the presence of a base like potassium carbonate, resulting in this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reactions are carried out in controlled environments to ensure high purity and yield of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized compound .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Tyr(All)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the allyl group can be removed using palladium-catalyzed hydrogenation.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters in the presence of coupling reagents like HBTU or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; palladium on carbon (Pd/C) with hydrogen gas for allyl removal.
Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) in DMF.
Major Products Formed:
Deprotection: Tyrosine with free amino and hydroxyl groups.
Coupling: Peptides with this compound incorporated into the sequence.
Scientific Research Applications
Chemistry: Fmoc-Tyr(All)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of tyrosine residues with protected hydroxyl groups, which can be selectively deprotected later in the synthesis process.
Biology: In biological research, this compound is used to create peptides for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. It is also used in the development of peptide-based drugs and therapeutic agents.
Medicine: The compound is used in the synthesis of peptide-based drugs, including those targeting cancer, infectious diseases, and metabolic disorders. It is also used in the development of diagnostic tools and imaging agents.
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications including drug delivery and tissue engineering .
Comparison with Similar Compounds
Fmoc-Tyr(tBu)-OH: This compound has a tert-butyl group protecting the hydroxyl group instead of an allyl group. It is used in similar applications but offers different deprotection conditions.
Fmoc-Tyr(Bzl)-OH: This compound has a benzyl group protecting the hydroxyl group. It is also used in peptide synthesis but requires different deprotection strategies.
Uniqueness: Fmoc-Tyr(All)-OH is unique in its use of the allyl group for protecting the hydroxyl group. The allyl group can be selectively removed under mild conditions using palladium-catalyzed hydrogenation, making it a versatile choice for complex peptide synthesis. This selective deprotection allows for greater control over the synthesis process and the incorporation of functional groups at specific stages .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-enoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h2-14,24-25H,1,15-17H2,(H,28,31)(H,29,30)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUXDQFCBLRIRE-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583798 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-prop-2-en-1-yl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146982-30-1 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-prop-2-en-1-yl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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